1-(3-Bromopropyl)-3,4-difluorobenzene

Description

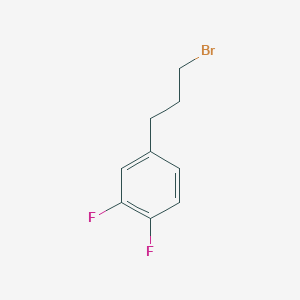

1-(3-Bromopropyl)-3,4-difluorobenzene is a brominated aromatic compound with a propane chain terminating in a bromide group and a benzene ring substituted with two fluorine atoms at the 3- and 4-positions. Its molecular formula is C₉H₉BrF₂, with a molecular weight of 234.90 g/mol. The compound’s structure combines electron-withdrawing fluorine substituents and a bromopropyl chain, making it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions or cross-coupling processes. The adjacent fluorine atoms enhance the ring’s electron deficiency, influencing reactivity and interaction with biological targets .

Properties

IUPAC Name |

4-(3-bromopropyl)-1,2-difluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWAZJPOWBLSOFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCCBr)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-3,4-difluorobenzene can be synthesized through several methods, including:

Halogenation: Starting with 3,4-difluorobenzene, the compound can undergo halogenation with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromopropyl group.

Nucleophilic Substitution: Another method involves the substitution of a suitable leaving group on a precursor molecule with a bromopropyl group using nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation reactions, ensuring precise control over reaction conditions to achieve high yields and purity. The process involves continuous monitoring and optimization to maintain consistent product quality.

Chemical Reactions Analysis

1-(3-Bromopropyl)-3,4-difluorobenzene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and reagents used.

Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbon derivatives.

Substitution: Substitution reactions can introduce different functional groups onto the benzene ring, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) are used for nitration reactions, while halogenation is achieved using bromine (Br2) and iron(III) bromide (FeBr3).

Major Products Formed:

Oxidation: Products include 1-(3-bromopropyl)-3,4-difluorobenzoic acid and 1-(3-bromopropyl)-3,4-difluorophenol.

Reduction: The major product is this compound itself.

Substitution: Products include nitro derivatives and additional halogenated compounds.

Scientific Research Applications

Organic Synthesis

1-(3-Bromopropyl)-3,4-difluorobenzene is often utilized as an intermediate in the synthesis of more complex organic molecules. For example, it has been used in the preparation of various pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the introduction of different functional groups, enhancing its versatility in synthetic pathways.

Case Study: Synthesis of Pharmaceuticals

- In a study focusing on the synthesis of 4-benzyl-2-(3,4-difluorophenyl)-2-hydroxy-morpholine, this compound served as a crucial starting material. This compound demonstrated high reactivity in regioselective nucleophilic aromatic substitution reactions, leading to the successful formation of the target pharmaceutical compound .

Applications in Materials Science

This compound has been explored for its potential therapeutic applications. Its derivatives have shown promise as anti-cancer agents due to their ability to interact with biological targets effectively.

Case Study: Anticancer Activity

- Research has indicated that compounds derived from this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of specific enzymes involved in cancer cell proliferation .

Environmental Impact and Safety Considerations

While this compound has valuable applications, it is important to consider its environmental impact. Halogenated compounds can be persistent in the environment and may pose risks to human health and ecosystems. Therefore, proper handling and disposal methods are essential.

Mechanism of Action

1-(3-Bromopropyl)-3,4-difluorobenzene is compared with similar compounds such as 1-(3-bromopropyl)-2,4-difluorobenzene and 1-(3-bromopropyl)-2,5-difluorobenzene. These compounds differ in the positions of the fluorine atoms on the benzene ring, which can affect their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which influences its properties and applications.

Comparison with Similar Compounds

Structural and Functional Differences

1-(3-Bromopropyl)-3-fluorobenzene

- Molecular Formula : C₉H₁₀BrF

- Molecular Weight : 217.08 g/mol

- Substituents : Single fluorine at the 3-position.

- Key Differences: The absence of a second fluorine reduces electron-withdrawing effects, making the ring more reactive toward electrophilic substitution compared to the difluorinated target compound. This mono-fluoro derivative is less polar, impacting solubility and boiling point .

1-(2-Bromo-2-propen-1-yl)-3,5-difluorobenzene

- Molecular Formula : C₉H₈BrF₂

- Molecular Weight : ~233.02 g/mol

- Substituents : Fluorines at 3- and 5-positions; bromine on a propenyl chain.

- Key Differences: The propenyl group introduces a double bond, increasing reactivity in addition reactions. The 3,5-difluoro substitution pattern creates a meta-directing effect, contrasting with the para-directing 3,4-difluoro arrangement in the target compound.

1-(3-Bromopropyl)-3-(trifluoromethyl)benzene

- Molecular Formula : C₁₀H₁₀BrF₃

- Molecular Weight : 267.09 g/mol

- Substituents : Trifluoromethyl (-CF₃) group at the 3-position.

- Key Differences : The -CF₃ group is significantly more electron-withdrawing than fluorine, further deactivating the benzene ring. This reduces electrophilic substitution reactivity but may improve metabolic stability in pharmaceutical contexts .

1-(3-Bromopropyl)pyrrole

- Molecular Formula : C₇H₁₀BrN

- Molecular Weight : 188.07 g/mol

- Substituents : Bromopropyl chain attached to pyrrole (a nitrogen-containing heterocycle).

- Key Differences : The pyrrole ring is more electron-rich and reactive than benzene, enabling faster electrophilic substitutions. Physical properties differ markedly, e.g., lower boiling point (60°C at 12 mmHg) and higher density (1.36 g/cm³) .

Physical and Chemical Properties Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Reactivity Features |

|---|---|---|---|---|---|

| 1-(3-Bromopropyl)-3,4-difluorobenzene | C₉H₉BrF₂ | 234.90 | Not reported | Not reported | High electron deficiency; para-directing |

| 1-(3-Bromopropyl)-3-fluorobenzene | C₉H₁₀BrF | 217.08 | Not reported | Not reported | Moderate electron withdrawal; ortho-directing |

| 1-(2-Bromo-2-propenyl)-3,5-difluorobenzene | C₉H₈BrF₂ | ~233.02 | Not reported | Not reported | Propenyl chain enhances addition reactivity |

| 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene | C₁₀H₁₀BrF₃ | 267.09 | Not reported | Not reported | Extreme electron withdrawal; low reactivity |

| 1-(3-Bromopropyl)pyrrole | C₇H₁₀BrN | 188.07 | 60 (at 12 mmHg) | 1.36 | Heterocyclic reactivity; nucleophilic sites |

Biological Activity

1-(3-Bromopropyl)-3,4-difluorobenzene is a compound that has garnered attention in the fields of organic chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural characteristics:

- Molecular Formula : C9H10BrF2

- IUPAC Name : this compound

- CAS Number :

The compound features a bromopropyl chain attached to a difluorobenzene ring, which influences its reactivity and interactions with biological systems.

Synthesis

The synthesis of this compound typically involves:

- Electrophilic Aromatic Substitution : The difluorobenzene can undergo bromination to introduce the bromopropyl group.

- Reagents Used : Common reagents include bromine and Lewis acids to facilitate the substitution reaction.

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. The presence of the bromine atom allows for potential covalent bonding with nucleophilic sites on proteins and enzymes, which may inhibit their functions. The difluorobenzene moiety can also participate in π-π stacking interactions with aromatic residues in proteins.

Pharmacological Studies

Research indicates that compounds with similar structures exhibit various pharmacological activities, including:

- Antimicrobial Activity : Some studies suggest that halogenated benzenes can exhibit antimicrobial properties due to their ability to disrupt cellular membranes or inhibit enzymatic functions.

- Anticancer Potential : There is evidence that certain brominated compounds can induce apoptosis in cancer cells by interfering with cell signaling pathways.

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the efficacy of various brominated aromatic compounds against bacterial strains. This compound exhibited significant inhibition against Gram-positive bacteria, suggesting potential as an antimicrobial agent. -

Cytotoxicity in Cancer Cells :

Research involving human cancer cell lines demonstrated that exposure to this compound resulted in decreased cell viability and increased markers of apoptosis compared to control groups. This suggests a possible mechanism for anticancer activity through induction of programmed cell death.

Comparative Analysis

| Compound | Antimicrobial Activity | Cytotoxicity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | High | Enzyme inhibition and membrane disruption |

| 2-(Bromophenol) | Low | Moderate | Membrane disruption |

| 4-Fluorophenol | Low | Low | Limited interaction with cellular targets |

Q & A

Q. What are the common synthetic routes for preparing 1-(3-Bromopropyl)-3,4-difluorobenzene, and how can reaction efficiency be optimized?

The compound can be synthesized via nucleophilic substitution or radical bromination. A validated approach involves reacting 3,4-difluorobenzene derivatives with 1,3-dibromopropane under controlled conditions. For example, bromination using N-bromosuccinimide (NBS) and triphenylphosphine in dichloromethane at 20°C for 16 hours has been employed for analogous bromopropyl-substituted aromatics . Optimization includes:

- Catalyst selection : Triphenylphosphine enhances bromine activation.

- Temperature control : Ice-cooling minimizes side reactions during bromine addition.

- Solvent choice : Dichloromethane ensures solubility while avoiding polar aprotic solvents that might deactivate intermediates.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Key techniques include:

- NMR spectroscopy : Compare H and C NMR shifts with deuterated analogs (e.g., 1-Bromo-3,4-difluorobenzene-d) to identify isotopic patterns and confirm substitution positions .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., expected m/z for CHBrF).

- Gas chromatography (GC) : Purity >95% can be confirmed using GC with flame ionization detection (FID) .

Q. What purification techniques are recommended for removing byproducts in brominated aromatic syntheses?

- Distillation : For volatile byproducts, fractional distillation at reduced pressure (e.g., 35 mmHg for bp 61°C compounds) is effective .

- Column chromatography : Use silica gel with hexane/ethyl acetate gradients to separate brominated intermediates from unreacted starting materials .

- Recrystallization : Employ ethanol or dichloromethane/hexane mixtures to isolate crystalline products.

Q. What safety precautions are essential when handling this compound?

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated intermediates.

- Personal protective equipment (PPE) : Nitrile gloves and lab coats prevent skin contact; safety goggles are mandatory .

- Decomposition risks : Avoid strong oxidizers to prevent hazardous gas release (e.g., HBr, HF) .

Q. How does the 3,4-difluoro substitution influence the benzene ring's reactivity?

The electron-withdrawing fluoro groups deactivate the ring, directing electrophilic substitutions to the para position relative to the bromopropyl chain. This regioselectivity is critical for designing subsequent functionalization steps, such as Suzuki couplings or nitrations .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterium) be incorporated for mechanistic studies?

Deuterated analogs (e.g., 1-Bromo-3,4-difluorobenzene-d) are synthesized using deuterated reagents (98 atom% D) via H/D exchange under acidic conditions. Analytical challenges include:

Q. What strategies mitigate competitive side reactions during functionalization of the bromopropyl chain?

Q. How do temperature and solvent polarity affect regioselectivity in electrophilic substitutions?

Q. What computational methods predict thermodynamic stability of derivatives?

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) and frontier molecular orbitals to assess stability .

- Molecular dynamics (MD) : Simulate thermal decomposition pathways (e.g., predicting HBr release at >150°C) .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., boiling points)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.